molecular formula C6H12Cl2N4O B2371453 3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride CAS No. 1803602-23-4

3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride

Cat. No.: B2371453
CAS No.: 1803602-23-4
M. Wt: 227.09
InChI Key: ORISWIPYTLVLGD-UHFFFAOYSA-N
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Description

3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride is a chemical compound with the molecular formula C6H12Cl2N4O It is a derivative of pyrrolidine and triazole, which are both important classes of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride typically involves the reaction of pyrrolidine derivatives with azide compounds under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditionsThe reaction conditions generally include the use of a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a suitable solvent like water or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to enhance reaction rates and yields. The purification of the final product would involve crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could produce a variety of derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride is unique due to the presence of both the pyrrolidine and triazole rings, which confer distinct chemical and biological properties. The combination of these two rings allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

3-(2H-triazol-4-yl)pyrrolidin-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O.2ClH/c11-6(1-2-7-4-6)5-3-8-10-9-5;;/h3,7,11H,1-2,4H2,(H,8,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORISWIPYTLVLGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C2=NNN=C2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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